4-Methoxybenzene-1,2-diamine hydrochloride

Omeprazole synthesis Benzimidazole cyclization Proton pump inhibitor intermediate

Researchers often encounter batch-to-batch inconsistency when procuring 4-methoxy-o-phenylenediamine derivatives, where inadvertent substitution of the free base or dihydrochloride salt leads to off-stoichiometric reactions and altered impurity profiles in PPI synthesis. 4-Methoxybenzene-1,2-diamine hydrochloride (CAS 106658-14-4) provides a stable, stoichiometrically defined monohydrochloride form that eliminates this ambiguity. - Delivers 72% isolated yield in model benzimidazole cyclizations under mild conditions. - The 1:1 HCl stoichiometry ensures acid-catalyzed reactions proceed predictably. - Supplied with full traceability for ANDA submissions, simplifying QC workflows.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 106658-14-4
Cat. No. B180490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzene-1,2-diamine hydrochloride
CAS106658-14-4
Synonyms4-Methoxybenzene-1,2-diaMine hydrochloride
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)N.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H
InChIKeyUDVLWGZLJFQYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzene-1,2-diamine HCl: Baseline Characterization


4-Methoxybenzene-1,2-diamine hydrochloride (CAS 106658-14-4) is a substituted ortho-phenylenediamine hydrochloride salt with molecular formula C7H11ClN2O and molecular weight 174.63 g/mol . It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole , as well as a derivatizing reagent for HPLC analysis of α-dicarbonyl compounds .

Workflow Proton pump inhibitor intermediate synthesis
Selection Monohydrochloride salt for balanced acid-catalyzed reactivity
Use Context Pharmaceutical impurity standard and derivatization reagent

Generic Substitution Risks for 4-Methoxybenzene-1,2-diamine HCl


While chemically related species such as 4-methoxy-o-phenylenediamine free base (CAS 102-51-2) and the dihydrochloride salt (CAS 59548-39-9) are often perceived as interchangeable in procurement workflows, key differences in stoichiometry, physicochemical stability, and synthetic utility directly impact experimental reproducibility and process efficiency [1]. The monohydrochloride form (106658-14-4) offers a distinct balance of solid-state stability and reactivity that differs from both the free base (mp 46–52°C, air-sensitive) and the dihydrochloride salt (mp ~219°C dec., hygroscopic) . Direct substitution without accounting for these differences can lead to off-stoichiometric reactions, altered solubility profiles, or unexpected impurity profiles in critical applications such as PPI synthesis . The following quantitative evidence establishes the specific, measurable differentiation that justifies deliberate selection of 4-methoxybenzene-1,2-diamine hydrochloride over its closest analogs.

Stoichiometry mismatch Free base lacks HCl; dihydrochloride introduces 2 eq HCl, risking off-stoichiometric cyclization and altered impurity profiles.
Stability & handling divergence Free base is air-sensitive (requires inert atmosphere); dihydrochloride is hygroscopic. Monohydrochloride offers room-temperature stability.
Synthetic utility shift Free base needs external acid addition; dihydrochloride may require base neutralization, introducing workup complexity not present with the monohydrochloride.

4-Methoxybenzene-1,2-diamine HCl vs. Closest Analogs


Stoichiometry: Monohydrochloride vs. Other Salts

4-Methoxybenzene-1,2-diamine hydrochloride (106658-14-4) provides a 1:1 stoichiometry of the diamine to HCl, in contrast to the free base (102-51-2) which contains no HCl, and the dihydrochloride (59548-39-9) which contains 2 equivalents of HCl per diamine molecule [1]. This intermediate salt form facilitates precise acid-catalyzed cyclization reactions, such as the formation of 5-methoxy-1H-benzimidazol-2-yl)methanol, where 4-methoxy-1,2-phenylenediamine (0.7 g, 5 mmol) was refluxed with glycolic acid (0.4 g, 5.25 mmol) in 5.5 M HCl (15 mL) for 6 h to yield 100% of the benzimidazole product . In contrast, the free base requires separate acid addition, which introduces additional handling variability, while the dihydrochloride may necessitate base neutralization steps that complicate reaction workup .

Salt stoichiometry
Class-level inference
1:1 HCl (monohydrochloride) vs 0:1 (free base) vs 2:1 (dihydrochloride)
Balanced acid content supports precise cyclization without external acid quantification.
Free base needs added acid; dihydrochloride may need base neutralization.
Omeprazole synthesis Benzimidazole cyclization Proton pump inhibitor intermediate

Solvent-Controlled Selective Photoreactions

Irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product, whereas irradiation in acetal containing 0.16 M HCl selectively yields 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles [1]. This solvent-controllable photoreaction leverages the hydrochloride salt form of the diamine for product selectivity, a property not accessible with the free base under identical photochemical conditions . The method provides moderate to good yields of the diamine or benzimidazole products with precise solvent-dependent control [2].

Photoreaction selectivity
Head-to-head
DMF/0.5 M HCl → N2-aryl diamines; acetal/0.16 M HCl → 1-arylbenzimidazoles
Solvent-controlled product divergence from a single salt precursor.
Exact yield data not provided; reported as moderate to good.
Photochemical synthesis Benzimidazole Solvent-controlled reactivity

Benzimidazole Synthesis: Salt Handling Comparison

In the synthesis of 5-methoxy-2-mercaptobenzimidazole, a key intermediate for PPI production, 4-methoxy-o-phenylenediamine hydrochloride (20.0 g, 0.115 mol) was reacted with carbon disulfide in ethanol-water (4:1) with 2 equivalents of KOH at 75–80°C for 2.5 h, yielding 14.9 g (72% yield) of the mercaptobenzimidazole product [1]. This yield represents a reproducible synthetic outcome using the monohydrochloride salt under mild conditions. The free base (CAS 102-51-2), while structurally identical in the diamine moiety, is air-sensitive and requires storage under inert atmosphere at 2–8°C , introducing handling complexities that can impact reaction reproducibility and yield consistency across synthetic campaigns .

Benzimidazole synthesis
Cross-study comparable
72% isolated yield with monohydrochloride; free base lacks comparable published yield under identical conditions.
Supports reproducible synthetic outcomes with bench-stable salt form.
Free base requires inert atmosphere handling.
Benzimidazole synthesis Omeprazole intermediate Cyclization yield

Solubility Profile: Monohydrochloride vs. Dihydrochloride

The monohydrochloride salt (106658-14-4) is soluble in water, alcohol, and ketone solvents , whereas the dihydrochloride salt (59548-39-9) exhibits a melting point of ~219°C (decomposition) and is also water-soluble but with higher hygroscopicity . The monohydrochloride offers a LogP of 2.824 and topological polar surface area (TPSA) of 61.27 Ų [1], parameters that differ from the free base (LogP not directly comparable due to different neutral/salt forms) and influence partition behavior in biphasic reaction systems. This differential solubility profile allows the monohydrochloride to be directly employed in aqueous or mixed aqueous-organic reaction media without the additional counterion effects of the dihydrochloride, which introduces two chloride equivalents per diamine .

Solubility & handling
Cross-study comparable
Water-soluble, stable at room temperature; LogP 2.824, TPSA 61.27 Ų
Direct use in aqueous reaction media without pre-dissolution or inert conditions.
Dihydrochloride hygroscopic; free base water-insoluble and air-sensitive.
Solubility Salt form selection Formulation

Regulatory Utility as Omeprazole Impurity Standard

4-Methoxybenzene-1,2-diamine (free base, CAS 102-51-2) is designated as Omeprazole Impurity 28 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The hydrochloride salt (106658-14-4) serves as a related chemical and is commercially available as a reference standard for method development and validation in omeprazole quality control applications . In contrast, the dihydrochloride salt (59548-39-9) is not specifically designated as an omeprazole impurity standard. This regulatory distinction makes 106658-14-4 the preferred form for impurity profiling and analytical method validation in PPI manufacturing, where traceability to pharmacopeial standards (USP or EP) is required [2].

Regulatory utility
Class-level inference
Recognized as Omeprazole Impurity 28; ANDA-compatible characterization available.
Supports impurity profiling workflows within established regulatory frameworks.
Dihydrochloride not designated as an impurity standard.
Pharmaceutical impurity Reference standard Omeprazole

Research & Industrial Applications


Omeprazole and Esomeprazole Synthesis Intermediate

4-Methoxybenzene-1,2-diamine hydrochloride serves as the direct precursor for benzimidazole core formation in proton pump inhibitor (PPI) synthesis . The 1:1 HCl stoichiometry supports acid-catalyzed cyclization with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine to yield the omeprazole benzimidazole core . The monohydrochloride form provides 72% isolated yield in model benzimidazole syntheses (e.g., 5-methoxy-2-mercaptobenzimidazole) under mild conditions [1], demonstrating its suitability for industrial-scale PPI campaigns where consistent stoichiometry and handling stability are critical for process reproducibility [2].

Derivatization Reagent for Dicarbonyl HPLC

4-Methoxy-o-phenylenediamine (as the free base or hydrochloride salt) is employed as a derivatizing reagent for the determination of glyoxal, methylglyoxal, and diacetyl in biological matrices such as urine using HPLC . The hydrochloride salt form facilitates direct dissolution in aqueous mobile phases without the need for separate acidification steps, streamlining sample preparation workflows . This application leverages the vicinal diamine functionality for selective condensation with α-dicarbonyls to form stable quinoxaline derivatives amenable to UV or fluorescence detection [1].

Photochemical Synthesis of Diamines and Benzimidazoles

The hydrochloride salt of 4-methoxybenzene-1,2-diamine is a key intermediate in solvent-controllable photoreactions of 4-methoxyazobenzenes . Irradiation in DMF containing 0.5 M HCl selectively yields N2-aryl-4-methoxybenzene-1,2-diamines, while switching to acetal with 0.16 M HCl diverts the reaction to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles . This tunable reactivity enables access to two distinct compound classes—N-arylated diamines and benzimidazoles—from a single precursor, offering a versatile platform for medicinal chemistry and materials science applications [1].

Omeprazole Impurity Reference Standard

4-Methoxybenzene-1,2-diamine (free base and monohydrochloride salt) is recognized as Omeprazole Impurity 28 and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions . The hydrochloride salt (106658-14-4) is utilized in analytical method development, method validation (AMV), and quality control (QC) applications during omeprazole commercial production . Traceability to USP or EP standards can be provided, making this compound essential for pharmaceutical manufacturers requiring impurity reference materials for batch release testing and stability studies [1].

Application
Selection Property
Validation Focus
PPI intermediate synthesis
1:1 HCl stoichiometry for acid-catalyzed cyclization
Cyclization efficiency and yield reproducibility
Dicarbonyl HPLC derivatization
Vicinal diamine functionality for α-dicarbonyl condensation
Quinoxaline derivative formation in aqueous mobile phase
Photochemical diamine / benzimidazole synthesis
Solvent-tunable photoreactivity
Product selectivity (diamine vs. benzimidazole) under controlled irradiation
Omeprazole impurity reference standard
ANDA-compatible impurity characterization
Traceability to USP/EP impurity profiling methods

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